

Thermochemical Properties of Propylidene Phthalide: A Technical Guide

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Compound of Interest

Compound Name: *Propylidene phthalide*

Cat. No.: *B7823277*

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Executive Summary

This document provides a detailed overview of the key thermochemical properties of 3-Propylidenephthalide (CAS: 17369-59-4), a bicyclic lactone. The determination of thermochemical data, such as the enthalpy of formation, is crucial for understanding the molecule's energetic stability, which has implications for reaction chemistry, synthesis optimization, and safety assessments in drug development and manufacturing.

The experimental data presented herein are derived from a comprehensive study utilizing rotating-bomb combustion calorimetry and Knudsen effusion techniques to determine the enthalpies of formation in the crystalline and gaseous states. While the definitive study on 3-Propylidenephthalide by Ribeiro da Silva et al. is noted, the specific quantitative data was not accessible in publicly available literature at the time of this guide's compilation. Therefore, this guide utilizes the published data for the closely related homolog, (Z)-3-butylidenephthalide, as a representative example to illustrate the data structure and experimental protocols. This approach provides a robust framework for understanding the thermochemical landscape of this class of compounds.

Physicochemical and Thermochemical Data

The fundamental thermochemical parameters for (Z)-3-butylidenephthalide, serving as a proxy for 3-Propylidenephthalide, are summarized below. All values are referenced to a temperature of $T = 298.15 \text{ K}$ and a standard pressure $p^\circ = 0.1 \text{ MPa}$.

Table 1: Molar Mass and Energy of Combustion

Compound	Molar Mass (g·mol ⁻¹)	-Δ _{cu} ^o (cr) (kJ·mol ⁻¹)	-Δ _{cH} ^o (cr) (kJ·mol ⁻¹)
(Z)-3-Butylidenephthalide	188.22	5937.1 ± 1.2	5938.9 ± 1.2

- Δ_{cu}^o(cr): Standard massic energy of combustion of the crystalline compound.
- Δ_{cH}^o(cr): Standard molar enthalpy of combustion of the crystalline compound.

Table 2: Enthalpies of Phase Transition

Compound	T _{fus} /K	Δ _{crI} H _m ^o (kJ·mol ⁻¹)	Δ _{crg} H _m ^o (kJ·mol ⁻¹)
(Z)-3-Butylidenephthalide	358.2 ± 0.3	24.3 ± 0.4	99.3 ± 1.0

- T_{fus}/K: Temperature of fusion.
- Δ_{crI}H_m^o: Standard molar enthalpy of fusion.
- Δ_{crg}H_m^o: Standard molar enthalpy of sublimation.

Table 3: Derived Enthalpies of Formation

Compound	-Δ _f H _m ^o (cr) (kJ·mol ⁻¹)	-Δ _f H _m ^o (g) (kJ·mol ⁻¹)
(Z)-3-Butylidenephthalide	302.4 ± 1.9	203.1 ± 2.1

- Δ_fH_m^o(cr): Standard molar enthalpy of formation in the crystalline state.
- Δ_fH_m^o(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The acquisition of the thermochemical data presented relies on two primary experimental techniques: rotating-bomb combustion calorimetry for determining the enthalpy of combustion and the Knudsen effusion method for determining the enthalpy of sublimation.

Rotating-Bomb Combustion Calorimetry

This method is employed to determine the standard molar enthalpy of combustion ($\Delta_c H^\circ$) of the crystalline solid.

- **Calorimeter Calibration:** The energy equivalent of the calorimeter is determined by the combustion of a certified reference standard, typically benzoic acid (NIST Standard Reference Material 39j), under standardized conditions.
- **Sample Preparation:** The crystalline 3-Propylidenephthalide sample is compressed into pellets.
- **Combustion Procedure:**
 - A pellet of known mass is placed in a silica crucible within the calorimetric bomb.
 - A cotton thread fuse is positioned to ensure ignition, and a small, known amount of deionized water is added to the bomb to ensure a defined final state for the combustion products.
 - The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of 3.04 MPa.
 - The bomb is placed in the calorimeter, which is filled with a precise amount of water. The system is allowed to reach thermal equilibrium.
 - Ignition is initiated by passing an electrical current through a platinum wire in contact with the cotton fuse.
 - The temperature change of the calorimetric system is monitored with high precision (e.g., to $\pm 10^{-4}$ K) until the final state is reached.
- **Analysis and Correction:** The raw data is corrected for the energy of ignition and the formation of nitric acid from residual $N_2(g)$ in the bomb. The standard specific energy of combustion ($\Delta_c u^\circ$) is calculated, and standard Washburn corrections are applied to convert this to the standard molar enthalpy of combustion ($\Delta_c H^\circ$).

Knudsen Effusion Technique

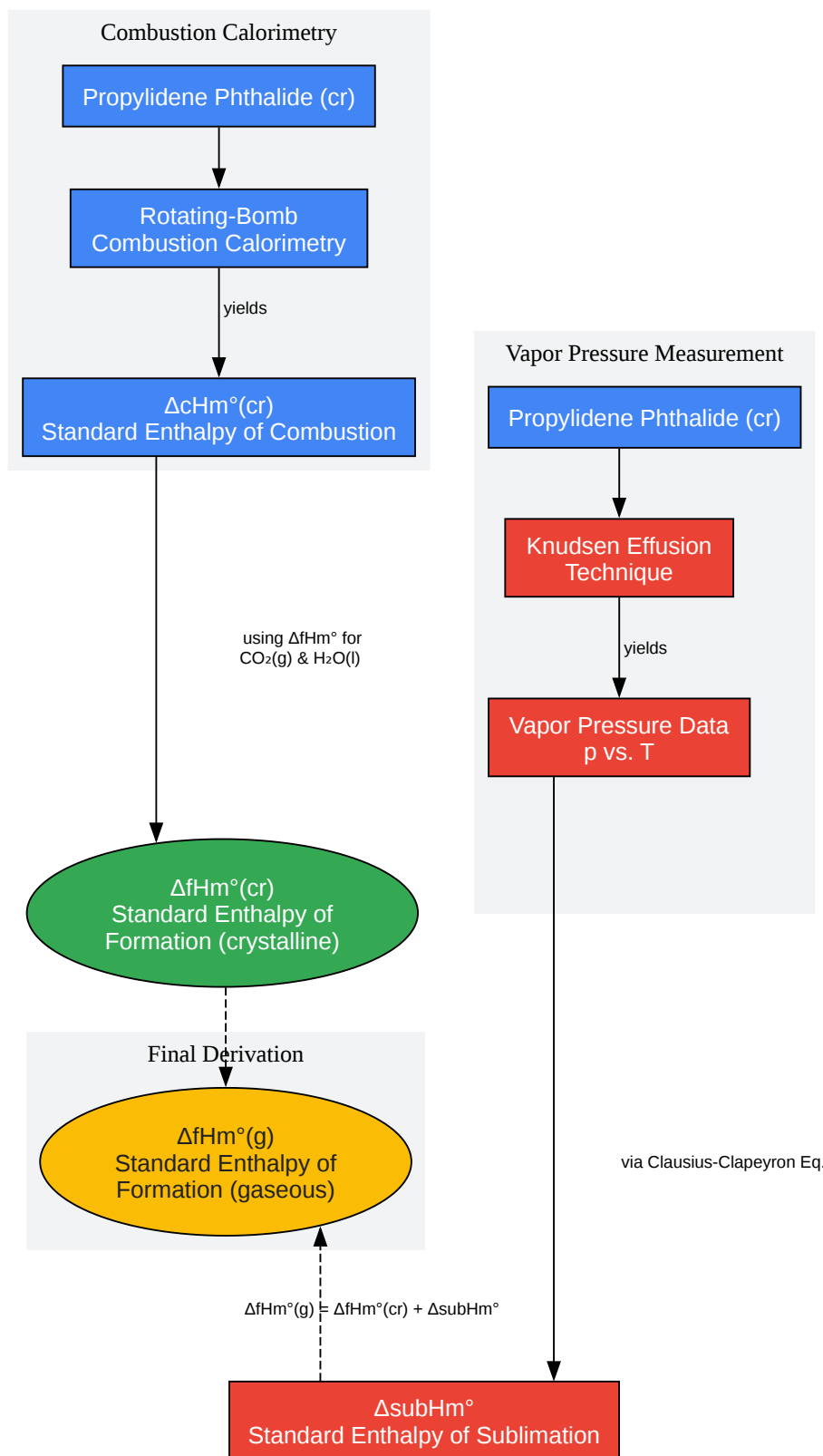
This technique is used to measure the temperature dependence of the vapor pressure of the solid, from which the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H_m^\circ$) is derived.

- **Apparatus:** The setup consists of a Knudsen effusion cell (typically a small, cylindrical container with a precisely machined small orifice in the lid) suspended from a high-precision microbalance within a high-vacuum chamber. The cell is housed within a temperature-controlled furnace.
- **Procedure:**
 - A sample of crystalline 3-Propylidenephthalide is loaded into the effusion cell.
 - The system is evacuated to a high vacuum (e.g., $< 10^{-4}$ Pa).
 - The cell is heated to a series of constant, precisely measured temperatures.
 - At each temperature, the rate of mass loss (dm/dt) due to the effusion of vapor through the orifice is measured by the microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: $p = (dm/dt) * (1/A_o W_c) * \sqrt{(2\pi RT/M)}$ where A_o is the area of the effusion orifice, M is the molar mass of the effusing gas, R is the ideal gas constant, and W_c is the Clausing transmission probability factor for the orifice.
- **Enthalpy of Sublimation Calculation:** The standard molar enthalpy of sublimation at the mean temperature of the experimental range is derived from the slope of the $\ln(p)$ versus $1/T$ plot, according to the integrated form of the Clausius-Clapeyron equation. This value is then adjusted to the reference temperature $T = 298.15$ K using heat capacity data.

Derivation of Gas-Phase Enthalpy of Formation

The primary goal of these experimental measurements is to determine the standard molar enthalpy of formation in the gaseous phase ($\Delta_f H_m^\circ(g)$). This value is a crucial descriptor of the intrinsic stability of the molecule, free from intermolecular forces present in the condensed

phase. The derivation follows a logical pathway based on Hess's Law, connecting the experimental results.



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Caption: Workflow for determining the gas-phase standard molar enthalpy of formation.

The diagram above illustrates the experimental and computational workflow. The enthalpy of combustion of the crystalline solid is first measured. This value, combined with the known standard enthalpies of formation for the combustion products (CO_2 and H_2O), allows for the calculation of the standard enthalpy of formation of the crystalline solid. Separately, the enthalpy of sublimation is determined from vapor pressure measurements. Finally, the standard enthalpy of formation in the gaseous state is derived by summing the enthalpy of formation of the crystal and the enthalpy of sublimation.

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